molecular formula C19H23N5O2 B2955914 9-(2,3-dimethylphenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923437-69-8

9-(2,3-dimethylphenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2955914
CAS RN: 923437-69-8
M. Wt: 353.426
InChI Key: VDMSPIWTGMAOKT-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidinone, which is a type of heterocyclic compound. Heterocyclic compounds are widely distributed in nature and include many natural products such as amino acids, purines, and pyrimidines .


Molecular Structure Analysis

The compound contains a pyrimidinone ring, which is a six-membered ring with two nitrogen atoms and a carbonyl group . It also has various substituents attached to the ring, including a 2,3-dimethylphenyl group and an ethyl group.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrimidinone ring and the various substituents. For instance, the carbonyl group could potentially undergo reactions like nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbonyl group and the nitrogen atoms in the ring could potentially affect its polarity and solubility .

Scientific Research Applications

Adenosine Receptor Affinity and Binding Modes

Compounds similar to the one mentioned have been evaluated for their affinities towards adenosine receptors (ARs), showcasing the potential for selective antagonism at these receptors. For instance, a study on tricyclic pyrimido- and pyrazinoxanthines revealed insights into their binding affinities and modes at human and rat adenosine receptors, indicating small but significant structural variations that could influence binding efficiencies (Szymańska et al., 2016).

Anti-inflammatory Activity

Another aspect of research on similar compounds involves their anti-inflammatory activities. Analogues based on the pyrimidopurinedione ring system have been synthesized and demonstrated to exhibit anti-inflammatory activity in models such as the adjuvant-induced arthritis rat model (AAR), comparing favorably with known anti-inflammatory drugs while lacking some of their side effects (Kaminski et al., 1989).

Cytotoxic Activities

The exploration of cytotoxic activities of structurally related compounds has also been a significant area of research. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized through reactions involving similar core structures, have shown potent cytotoxic activities against various cancer cell lines in vitro, presenting a promising avenue for the development of new anticancer agents (Deady et al., 2003).

Synthesis and Photophysical Properties

Research has also extended to the synthesis methodologies and photophysical properties of related compounds. An efficient one-pot, solvent-free synthesis of 9-aryl/alkyl-octahydroxanthene-1,8-diones was developed, highlighting the simplicity, environmental friendliness, and high yield of this approach. The optical behaviors of these compounds were investigated, showing potential for applications requiring specific photophysical properties (Verma et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, some pyrimidinone derivatives have been reported to have anticancer activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and the specific conditions under which it is handled. It’s always important to refer to the relevant safety data sheets when handling chemical compounds .

properties

IUPAC Name

9-(2,3-dimethylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-5-22-17(25)15-16(21(4)19(22)26)20-18-23(10-7-11-24(15)18)14-9-6-8-12(2)13(14)3/h6,8-9H,5,7,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMSPIWTGMAOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC(=C4C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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